molecular formula C17H10Cl2N2O3 B2463230 2-[5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 890641-95-9

2-[5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B2463230
CAS No.: 890641-95-9
M. Wt: 361.18
InChI Key: UCKWZYLGWQVTGH-UHFFFAOYSA-N
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Description

2-[5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that combines furan and oxadiazole rings with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride or polyphosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 2-[5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of oxadiazole and furan rings exhibit antimicrobial, antifungal, and anticancer activities. The dichlorophenyl group further enhances these properties, making the compound a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism of action of 2-[5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole involves its interaction with various molecular targets. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan
  • 2-[5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl]-1,3,4-thiadiazole
  • 2-[5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl]-5-(thiophen-2-yl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-[5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole stands out due to its unique combination of structural features. The presence of both furan and oxadiazole rings, along with the dichlorophenyl group, provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from drug development to material science.

Properties

IUPAC Name

2-[5-(2,4-dichlorophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O3/c1-9-12(16-20-21-17(24-16)14-3-2-6-22-14)8-15(23-9)11-5-4-10(18)7-13(11)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKWZYLGWQVTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)Cl)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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